[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol
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Overview
Description
[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a modified ribose sugar
Preparation Methods
The synthesis of [(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol typically involves multiple steps. The synthetic route generally starts with the preparation of the purine base, followed by the attachment of the ribose sugar. The reaction conditions often require the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the purine base or the ribose sugar.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol involves its interaction with specific molecular targets. The purine base can form hydrogen bonds with nucleic acids, influencing their structure and function. Additionally, the compound can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol can be compared with other similar compounds, such as:
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
Cordycepin: A nucleoside analog with potential anticancer properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H26N6O6 |
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Molecular Weight |
398.41 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol |
InChI |
InChI=1S/C16H26N6O6/c1-24-3-5-26-11-9(7-23)28-15(12(11)27-6-4-25-2)22-8-19-10-13(17)20-16(18)21-14(10)22/h8-9,11-12,15,23H,3-7H2,1-2H3,(H4,17,18,20,21)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
IDFCDQNVQDKUMQ-SDBHATRESA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=NC3=C(N=C(N=C32)N)N)CO |
Canonical SMILES |
COCCOC1C(OC(C1OCCOC)N2C=NC3=C(N=C(N=C32)N)N)CO |
Origin of Product |
United States |
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